(2s,3r)-2-amino-3-hydroxyhexanoic Acid

Vue d'ensemble

Description

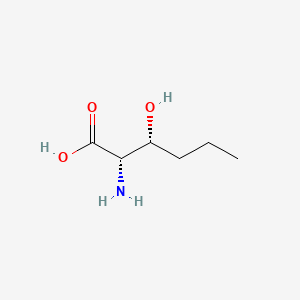

(2S,3R)-2-Amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid with a unique stereochemistry. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its structure consists of a hexanoic acid backbone with an amino group at the second carbon and a hydroxyl group at the third carbon, both in specific stereochemical configurations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde. This method includes a series of steps such as Horner–Wadsworth–Emmons reaction, diastereoselective 1,4-addition of lithium dialkylcuprates, and subsequent transformations to yield the desired amino acid .

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. Enzymatic asymmetric synthesis using specific enzymes like dioxygenases can be employed to achieve high enantioselectivity and yield. These methods are advantageous due to their mild reaction conditions and environmental friendliness .

Analyse Des Réactions Chimiques

Types of Reactions: (2S,3R)-2-amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of keto acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hexanoic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- CAS Number : 59286-25-8

The compound features a six-carbon chain with an amino group at the second carbon and a hydroxyl group at the third carbon. This unique structure allows it to participate in various biochemical processes and chemical reactions.

Chemistry

(2S,3R)-2-amino-3-hydroxyhexanoic acid serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry is crucial for creating enantiomerically pure compounds used in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized as a model compound for studying enzyme-substrate interactions and protein folding. Its ability to interact with specific enzymes makes it valuable for understanding metabolic pathways.

Medicine

The therapeutic potential of this compound is under investigation for its role in metabolic disorders. It acts as a precursor for drug development, particularly in formulating antiviral agents. Studies have shown promising results in its application for treating conditions like hepatitis C .

Industry

In industrial applications, this amino acid derivative is used in the production of specialty chemicals . Its properties allow it to function effectively as an intermediate in various chemical processes.

Case Studies

Several studies have focused on the biological activity and applications of this compound:

- Enzyme Kinetics Study : Research demonstrated that this compound significantly influenced the activity of branched-chain amino acid transaminase (BCAT), affecting key metabolic processes .

- Therapeutic Application Research : Investigations into its role as a precursor for drug development have shown promising results in metabolic disorders, particularly in enhancing the efficacy of antiviral drugs .

Mécanisme D'action

The mechanism of action of (2S,3R)-2-amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical pathways. The hydroxyl and amino groups play crucial roles in binding to active sites of enzymes, facilitating catalytic processes. Additionally, its stereochemistry is essential for its biological activity, influencing how it interacts with other molecules .

Comparaison Avec Des Composés Similaires

(2S,3R)-3-methylglutamate: Another non-proteinogenic amino acid with similar structural features but different functional groups.

(2S,3R)-β-methylphenylalanine: Shares the same stereochemistry but has a phenyl group instead of a hydroxyl group.

Uniqueness: (2S,3R)-2-amino-3-hydroxyhexanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

(2S,3R)-2-amino-3-hydroxyhexanoic acid (commonly referred to as AHHA) is a non-proteinogenic amino acid notable for its unique stereochemistry and functional groups. It plays a significant role in various biological processes, including protein synthesis, metabolic pathways, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AHHA is characterized by:

- Molecular Formula : C6H13NO3

- Functional Groups : Amino group (-NH2), hydroxyl group (-OH), and carboxylic acid group (-COOH).

- Stereochemistry : The specific arrangement of atoms at the second and third carbon atoms contributes to its distinct biological properties.

1. Neuroprotective Effects

Research indicates that AHHA may exhibit neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The antioxidant activity of AHHA helps neutralize free radicals, potentially preventing cellular damage in the nervous system.

2. Antioxidant Activity

AHHA acts as an antioxidant, effectively scavenging free radicals and reducing oxidative stress within cells. This property is crucial for maintaining cellular integrity and function, particularly in high-stress environments such as during neurodegeneration or ischemia.

3. Role in Protein Synthesis

As an amino acid, AHHA is integral to protein synthesis. It serves as a building block for peptides and proteins essential for various cellular functions. Its incorporation into proteins can influence their structure and function due to its unique hydroxyl group.

The biological activity of AHHA can be attributed to several mechanisms:

- Enzyme Interaction : AHHA acts as a substrate for various enzymes involved in amino acid metabolism. Its hydroxyl and amino groups facilitate binding to enzyme active sites, enhancing catalytic efficiency.

- Metabolic Pathways : AHHA participates in key metabolic pathways that regulate energy production and nutrient utilization within cells. Its unique structure allows it to interact with specific metabolic enzymes, influencing overall metabolic flux.

Comparative Analysis with Similar Compounds

AHHA shares structural similarities with other amino acids but possesses unique features that confer distinct biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,3R)-3-Methylglutamate | C5H11NO4 | Similar structure; different functional groups |

| (2S,3R)-β-Methylphenylalanine | C9H11NO2 | Contains a phenyl group; different properties |

| L-Threonine | C4H9NO3 | Contains a hydroxyl group; important for nutrition |

AHHA's specific stereochemistry and dual functional groups allow it to exhibit unique interactions with biological systems compared to these compounds.

Study on Neuroprotective Effects

A study published in Biochemical Pharmacology investigated the neuroprotective effects of AHHA on neuronal cultures exposed to oxidative stress. Results indicated that treatment with AHHA significantly reduced cell death and apoptosis markers compared to control groups .

Antioxidant Activity Assessment

Research conducted by Journal of Nutritional Biochemistry demonstrated that AHHA effectively reduced lipid peroxidation levels in vitro, suggesting a strong antioxidant capability that could be beneficial in preventing age-related diseases .

Role in Metabolism

A study focusing on the metabolic pathways involving AHHA found that it enhances glucose uptake in muscle cells through its interaction with insulin signaling pathways. This suggests potential applications in managing metabolic disorders like diabetes .

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705271 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-69-3 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.